An In-Depth Technical Guide to 1-Ethynyl-4-propylbenzene (CAS: 62452-73-7)
An In-Depth Technical Guide to 1-Ethynyl-4-propylbenzene (CAS: 62452-73-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Ethynyl-4-propylbenzene, a substituted aromatic alkyne. The document details its physicochemical properties, synthesis, spectral data, and potential applications, with a focus on its relevance in synthetic chemistry and potential, though currently underexplored, role in medicinal chemistry.
Core Physicochemical and Safety Data
1-Ethynyl-4-propylbenzene is a pale yellow liquid at room temperature.[1][2] It is a combustible liquid and can cause skin and serious eye irritation. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 62452-73-7 | [1] |
| Molecular Formula | C₁₁H₁₂ | [1][3] |
| Molecular Weight | 144.22 g/mol | [1] |
| Physical State | Liquid | [1][2] |
| Appearance | Pale yellow to brown clear liquid | [2][4] |
| Boiling Point | 205 °C | [5] |
| Density | 0.91 g/cm³ | [5] |
| Refractive Index | 1.53 | [1] |
| Flash Point | 67 °C (153 °F) | [5] |
| Purity | >96.0% (GC) | [2][4] |
| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [4][6] |
Safety Information:
| Hazard Statement | Code |
| Combustible liquid | H227 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Note: Hazard information is based on available safety data sheets and may not be exhaustive.[2][5][6]
Synthesis and Experimental Protocols
The primary method for the synthesis of 1-ethynyl-4-propylbenzene and other terminal arylalkynes is the Sonogashira coupling reaction.[7][8][9] This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst in the presence of a base.[7][8][9]
A common strategy for introducing the ethynyl group is to use a protected form of acetylene, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.[9]
Experimental Protocol: Two-Step Synthesis of 1-Ethynyl-4-propylbenzene via Sonogashira Coupling
This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.
Step 1: Sonogashira Coupling of 1-Bromo-4-propylbenzene with Trimethylsilylacetylene
-
Materials:
-
1-Bromo-4-propylbenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-propylbenzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.05-0.10 eq).
-
Add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture.
-
Heat the mixture to 50-70 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, (4-propylphenylethynyl)trimethylsilane, by column chromatography on silica gel.
-
Step 2: Deprotection of (4-Propylphenylethynyl)trimethylsilane
-
Materials:
-
(4-Propylphenylethynyl)trimethylsilane (from Step 1)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
-
Procedure (using Potassium Carbonate):
-
Dissolve the silylated alkyne (1.0 eq) in methanol.
-
Add an excess of potassium carbonate (e.g., 2-3 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, add water to dissolve the solids.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-ethynyl-4-propylbenzene. Further purification can be achieved by column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-ethynyl-4-propylbenzene.
Spectral Data (Predicted)
| Spectral Data | Expected Characteristics |
| ¹H NMR | Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. Ethynyl proton: A singlet around δ 3.0 ppm. Propyl group protons: A triplet for the methyl group (CH₃) around δ 0.9 ppm, a sextet for the methylene group (CH₂CH₃) around δ 1.6 ppm, and a triplet for the benzylic methylene group (ArCH₂) around δ 2.6 ppm. |
| ¹³C NMR | Aromatic carbons: Peaks in the range of δ 120-145 ppm. Alkynyl carbons: Two peaks in the range of δ 80-90 ppm. Propyl group carbons: Peaks in the range of δ 13-40 ppm. |
| IR Spectroscopy | ≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹. C≡C stretch: A peak in the range of 2100-2150 cm⁻¹. Aromatic C-H stretch: Peaks above 3000 cm⁻¹. Aromatic C=C stretch: Peaks in the range of 1450-1600 cm⁻¹. Alkyl C-H stretch: Peaks in the range of 2850-2960 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 144. |
Applications in Research and Development
Synthetic Chemistry
1-Ethynyl-4-propylbenzene serves as a valuable building block in organic synthesis. The terminal alkyne functionality allows for a variety of chemical transformations, including:
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.
-
Further Coupling Reactions: It can be used in subsequent Sonogashira or other cross-coupling reactions to synthesize more complex conjugated systems.
-
Polymer Chemistry: Phenylacetylene derivatives are used in the synthesis of polymers with interesting electronic and optical properties.[10]
Liquid Crystal Synthesis
Substituted phenylacetylenes are known intermediates in the synthesis of liquid crystals.[5] The rigid, linear structure of the phenylacetylene core is conducive to the formation of mesophases. The propyl group can influence the melting and clearing points of the resulting liquid crystal materials.
Drug Development and Medicinal Chemistry
The application of 1-ethynyl-4-propylbenzene in drug development is not well-documented. However, the phenylacetylene scaffold is present in some biologically active molecules. The terminal alkyne can act as a reactive handle for bioconjugation or as a pharmacophore that interacts with biological targets.[11] The incorporation of an alkyne group can enhance metabolic stability and improve target selectivity.[12]
Given the prevalence of substituted anilines in kinase inhibitors, it is conceivable that an aniline derivative of 1-ethynyl-4-propylbenzene could be explored as a potential kinase inhibitor.[4][13] The general structure of many tyrosine kinase inhibitors involves a substituted aniline that binds to the hinge region of the kinase domain.
Potential Signaling Pathway Involvement: A Hypothetical Model
While there is no direct evidence linking 1-ethynyl-4-propylbenzene to a specific signaling pathway, we can propose a hypothetical scenario based on the known pharmacology of related structures. For instance, many small molecule inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. A hypothetical derivative of 1-ethynyl-4-propylbenzene, such as an anilino-pyrimidine or anilino-quinazoline, could potentially act as an EGFR inhibitor.
The diagram below illustrates a simplified EGFR signaling pathway that could be a target for such a hypothetical inhibitor.
Caption: Hypothetical inhibition of EGFR signaling.
Conclusion
1-Ethynyl-4-propylbenzene is a versatile chemical intermediate with established applications in synthetic chemistry and potential for use in materials science, particularly in the development of liquid crystals. While its role in drug discovery is currently underexplored, the presence of the reactive terminal alkyne and the substituted phenyl ring makes it an interesting scaffold for the design of novel bioactive molecules. Further research is warranted to elucidate its biological activities and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound.
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Sonogashira reaction | PPTX [slideshare.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. The Chemistry of Phenylacetylene: From Fundamentals to Applications (2026 Ultimate Guide) - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene | C19H20 | CID 613080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 10. 1-Eth-1-ynyl-4-propylbenzene | 62452-73-7 [chemicalbook.com]
- 11. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 12. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
